

6-Amino-5-bromonicotinonitrile CAS number

477871-32-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663

[Get Quote](#)

An In-depth Technical Guide to **6-Amino-5-bromonicotinonitrile**

Abstract

This technical guide provides a comprehensive overview of **6-Amino-5-bromonicotinonitrile** (CAS No. 477871-32-2), a key heterocyclic building block in medicinal chemistry and pharmaceutical research. This document details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its applications as a versatile intermediate. Particular focus is given to its role in the synthesis of nicotinamide derivatives and compounds targeting the central nervous system (CNS). Methodologies for functionalization via cross-coupling reactions are discussed, and logical workflows are visualized to support researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

6-Amino-5-bromonicotinonitrile is a substituted pyridine derivative whose structure incorporates amino, bromo, and nitrile functional groups, making it a valuable and reactive intermediate for further chemical modification.^[1]

Physical and Chemical Properties

The key quantitative data for **6-Amino-5-bromonicotinonitrile** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	477871-32-2	[1]
Molecular Formula	C ₆ H ₄ BrN ₃	[1]
Molecular Weight	198.02 g/mol	[1]
Appearance	Solid	
Melting Point	194-195 °C	[1]
Boiling Point	294.4 °C (Predicted)	[1]
Purity	≥95% - 97%	[1]
Storage Conditions	Room temperature, inert atmosphere, dark place	[2]

Predicted Spectroscopic Data

While experimental spectra are not readily available in public literature, the expected spectroscopic characteristics can be predicted based on the compound's functional groups and analysis of structurally similar molecules.[\[3\]](#)

Spectroscopy	Feature	Expected Wavenumber / Shift Range	Notes
FT-IR	N-H Stretch (Amine)	3500-3300 cm^{-1} (two bands)	Primary amines typically show two bands for asymmetric and symmetric stretching.
C-H Stretch (Aromatic)		3100-3000 cm^{-1}	Characteristic of C-H bonds on the pyridine ring.[3][4]
C≡N Stretch (Nitrile)		2240-2220 cm^{-1} (strong)	A sharp and strong absorption is characteristic of the nitrile group.[3]
C=C, C=N Stretch (Aromatic)		1600-1400 cm^{-1} (multiple bands)	Corresponds to the stretching vibrations within the pyridine ring.[3][4]
C-Br Stretch		~1100 cm^{-1}	The C-Br stretch is often found in the fingerprint region.[3]
¹ H NMR	-NH ₂ Protons (s, broad)	δ 5.0-7.0 ppm	Chemical shift can vary significantly based on solvent and concentration. Signal is often broad.
Aromatic Protons (d, d)		δ 7.5-8.5 ppm	Two distinct signals (doublets) are expected for the two protons on the pyridine ring, with coupling constants

typical for ortho or meta relationships.

¹³C NMR

Aromatic Carbons

δ 110-160 ppm

Six distinct signals are expected for the carbons of the pyridine ring, with shifts influenced by the attached functional groups (NH₂, Br, CN).

Nitrile Carbon (C≡N)

δ 115-120 ppm

MS (EI)

Molecular Ion [M]⁺

$m/z \approx 197/199$

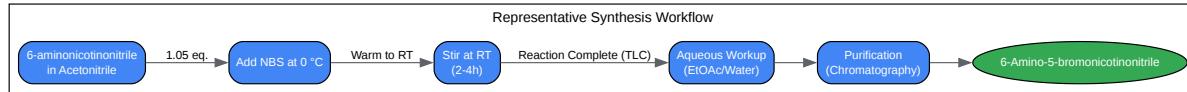
A characteristic isotopic pattern (approx. 1:1 ratio) is expected for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Experimental Protocols

Representative Synthesis of 6-Amino-5-bromonicotinonitrile

A direct experimental protocol for this specific compound is not widely published. However, a plausible and chemically sound method is the electrophilic bromination of the precursor, 6-aminonicotinonitrile, using a suitable brominating agent like N-Bromosuccinimide (NBS).

Reaction Scheme: 6-aminonicotinonitrile + NBS → **6-Amino-5-bromonicotinonitrile**


Materials:

- 6-aminonicotinonitrile (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)

- Acetonitrile (or other suitable polar aprotic solvent)
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for workup and purification

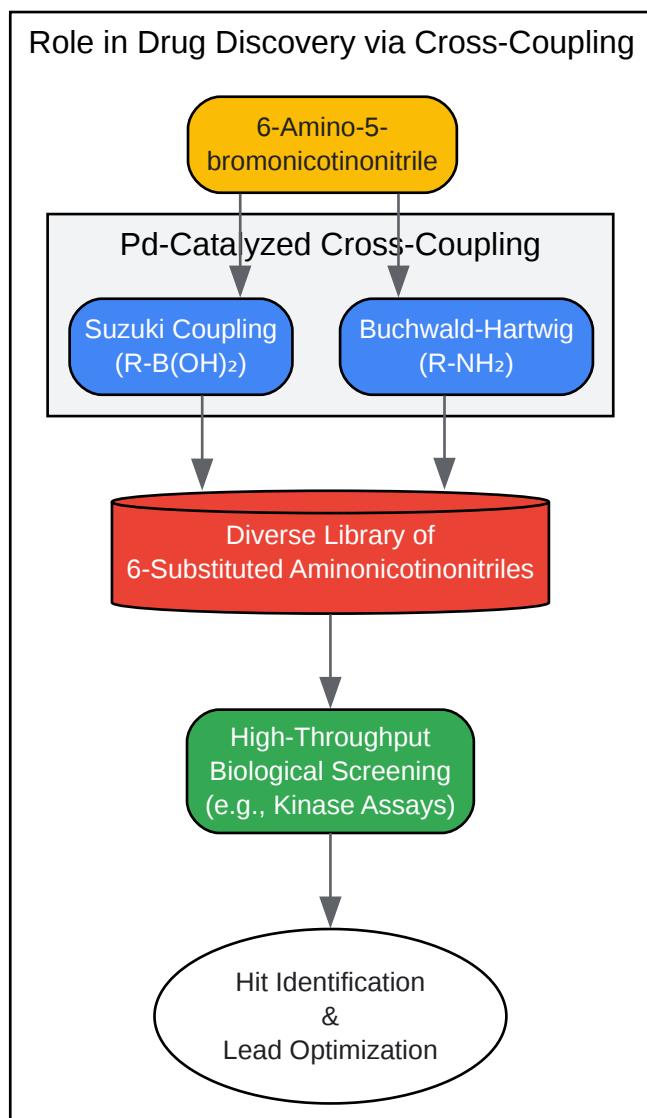
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinonitrile (1.0 eq) in acetonitrile. Protect the flask from light.
- Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
- Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine to remove succinimide and any remaining inorganic impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure **6-Amino-5-bromonicotinonitrile**.

[Click to download full resolution via product page](#)

A plausible workflow for the synthesis of the target compound.

Applications in Research and Drug Development

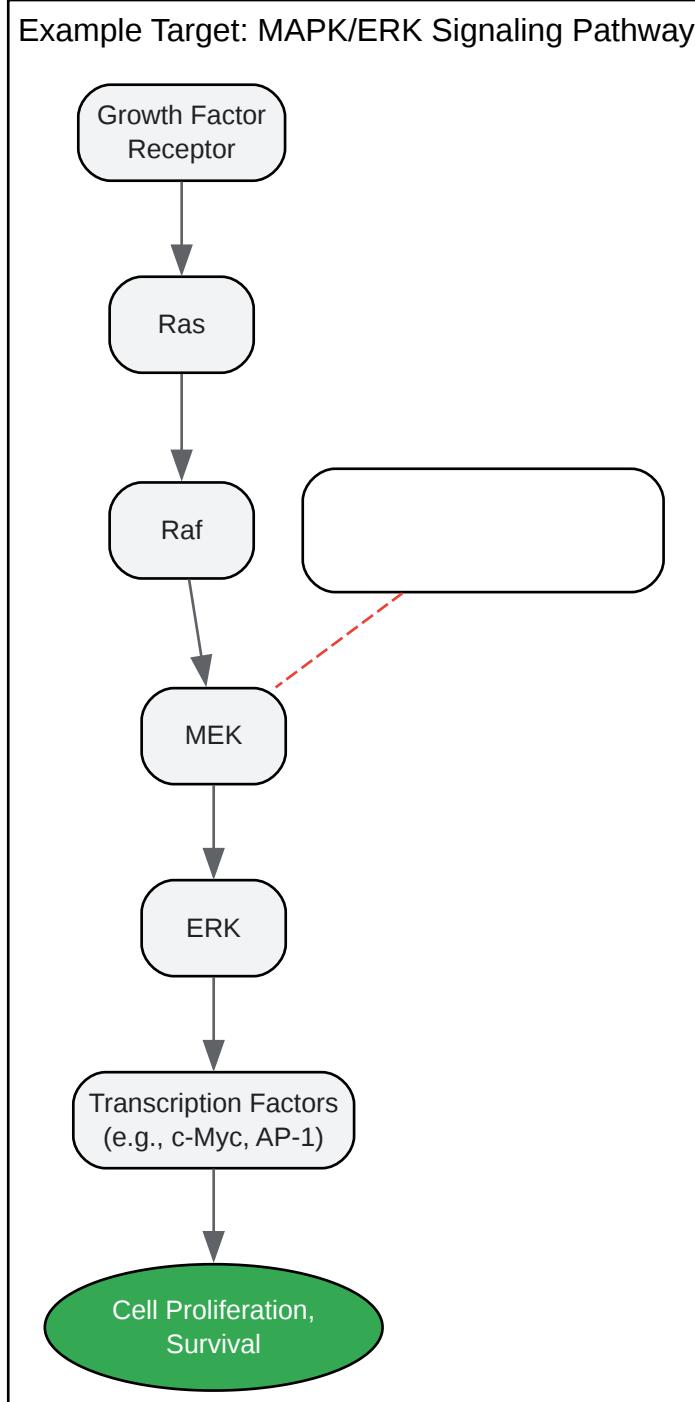

6-Amino-5-bromonicotinonitrile is a valuable building block primarily due to its two distinct reactive sites: the amino group and the bromine atom. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Intermediate for CNS-Active Compounds

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with a notable application in the development of drugs targeting central nervous system (CNS) disorders.^[1] The nicotinamide core, which can be derived from this molecule, is a privileged scaffold in CNS drug discovery.^[1] Prodrug strategies are often employed to enhance the ability of molecules to cross the blood-brain barrier (BBB), and versatile intermediates like this are crucial for creating libraries of candidates for such optimization.^{[5][6][7]}

Precursor for Kinase Inhibitors

While not a kinase inhibitor itself, the 2-aminopyridine scaffold is a common feature in many potent and selective kinase inhibitors.^[8] The bromine atom on **6-Amino-5-bromonicotinonitrile** provides a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.^{[9][10]} This allows for the systematic introduction of various aryl, heteroaryl, or amino groups at this position, which is a key strategy for exploring the structure-activity relationship (SAR) and optimizing binding to the ATP pocket of target kinases. This approach is widely used in the development of inhibitors for kinases implicated in cancer and inflammatory diseases.^{[8][9][11]}



[Click to download full resolution via product page](#)

General workflow for creating compound libraries from the title compound.

Example Target Pathway: Kinase Signaling

Many kinase inhibitors developed from similar heterocyclic scaffolds target critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Small molecule inhibitors often bind to the ATP-binding site of kinases like MEK or ERK, preventing their activation and downstream signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-5-bromonicotinonitrile [myskinrecipes.com]
- 2. 477871-32-2|6-Amino-5-bromonicotinonitrile|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small endogenous molecules as moiety to improve targeting of CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Amino-5-bromonicotinonitrile CAS number 477871-32-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112663#6-amino-5-bromonicotinonitrile-cas-number-477871-32-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com